N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s inhibitory action against this enzyme makes it a potential candidate for anti-tubercular activity .
Mode of Action
This compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis . The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis . This leads to a weakened bacterial cell wall, potentially causing cell death and thereby exerting an anti-tubercular effect .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Comparison with Similar Compounds
N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound also exhibits anti-inflammatory and antitumor properties but differs in its substitution pattern on the benzothiazole ring.
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide: Known for its antimicrobial activity, this compound has a morpholine group attached to the benzothiazole ring, which imparts different biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H14N2O3S
- CAS Number : 941924-72-7
The compound features a benzothiazole ring linked to a dimethoxy-substituted benzamide, contributing to its unique chemical properties and biological activities.
This compound primarily targets the DprE1 enzyme , crucial for the biosynthesis of mycobacterial cell walls. By inhibiting this enzyme, the compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, demonstrating significant antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial effects:
- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Fungal Activity : It also inhibits fungal growth, making it a potential candidate for treating fungal infections.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically:
- Cell Proliferation Inhibition : The compound has been evaluated in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Results indicate that it significantly inhibits cell proliferation and induces apoptosis at micromolar concentrations .
- Mechanistic Insights : The compound appears to inhibit key signaling pathways involved in cancer cell survival, including the AKT and ERK pathways. This dual action on inflammation and cancer makes it a candidate for dual-target therapies .
Table 1: Summary of Biological Activities
Case Study: Dual Action in Cancer Therapy
A recent study focused on the synthesis of various benzothiazole derivatives, including this compound. The active compounds were tested for their ability to inhibit inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in cancer cells. The results indicated that this compound could serve as a promising agent in dual-action cancer therapy due to its ability to target both cancerous cells and inflammatory pathways .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-3-10(7-14(13)21-2)16(19)18-11-4-6-15-12(8-11)17-9-22-15/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDLMWJWCKYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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